Cas no 219998-30-8 (2,4,6-Trifluoroanisole)

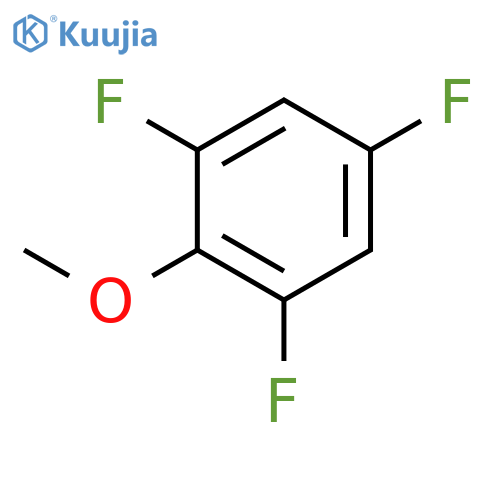

2,4,6-トリフルオロアニソールは、芳香族フッ素化合物の一種であり、分子式C7H5F3Oで表される。ベンゼン環に3つのフッ素原子とメトキシ基が結合した構造を持ち、高い安定性と反応性を兼ね備える。有機合成中間体として有用で、特に医薬品や農薬の製造において重要な役割を果たす。フッ素原子の電子吸引効果により、求電子置換反応の位置選択性が高く、精密な化学変換が可能。低沸点(約115-117℃)であり、溶媒としての利用も検討される。その特異的な物性から、高性能材料の開発にも応用が期待される。

2,4,6-Trifluoroanisole structure

商品名:2,4,6-Trifluoroanisole

2,4,6-Trifluoroanisole 化学的及び物理的性質

名前と識別子

-

- 1,3,5-Trifluoro-2-methoxybenzene

- 2,4,6-Trifluoroanisole

- Benzene, 1,3,5-trifluoro-2-Methoxy- (9CI)

- DTXSID90380303

- MFCD01631502

- CS-0186290

- D97445

- AKOS006228219

- A815820

- 1, 3, 5-trifluoro-2-methoxybenzene

- SCHEMBL443415

- 219998-30-8

- Benzene,1,3,5-trifluoro-2-methoxy-(9ci)

- 1,3,5-trifluoro-2-methoxy-benzene

- JS-4216

- FT-0676265

-

- MDL: MFCD01631502

- インチ: InChI=1S/C7H5F3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3

- InChIKey: ZLRIBYUOFAKHEF-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C=C1F)F)F

計算された属性

- せいみつぶんしりょう: 162.02900

- どういたいしつりょう: 162.029

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2A^2

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.285

- ふってん: 158.6°C at 760 mmHg

- フラッシュポイント: 35°(95°F)

- 屈折率: 1.4400

- PSA: 9.23000

- LogP: 2.11250

2,4,6-Trifluoroanisole セキュリティ情報

- 危険物輸送番号:UN3271

- 危険レベル:3

- セキュリティ用語:3

- 包装等級:III

- 包装グループ:III

2,4,6-Trifluoroanisole 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

2,4,6-Trifluoroanisole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26852-5g |

2,4,6-Trifluoroanisole, 97% |

219998-30-8 | 97% | 5g |

¥4138.00 | 2023-03-09 | |

| Apollo Scientific | PC0511-5g |

2,4,6-Trifluoroanisole |

219998-30-8 | 98% | 5g |

£72.00 | 2025-02-19 | |

| Alichem | A015000617-500mg |

2,4,6-Trifluoroanisole |

219998-30-8 | 97% | 500mg |

$855.75 | 2023-09-02 | |

| Apollo Scientific | PC0511-10g |

2,4,6-Trifluoroanisole |

219998-30-8 | 98% | 10g |

£115.00 | 2025-02-19 | |

| Apollo Scientific | PC0511-1g |

2,4,6-Trifluoroanisole |

219998-30-8 | 98% | 1g |

£20.00 | 2025-02-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26852-1g |

2,4,6-Trifluoroanisole, 97% |

219998-30-8 | 97% | 1g |

¥1330.00 | 2023-03-09 | |

| A2B Chem LLC | AB70896-5g |

1,3,5-Trifluoro-2-methoxybenzene |

219998-30-8 | 95+% | 5g |

$115.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1055044-1g |

1,3,5-Trifluoro-2-methoxybenzene |

219998-30-8 | 95+% | 1g |

$180 | 2024-06-07 | |

| Aaron | AR003OPO-10g |

1,3,5-Trifluoro-2-methoxybenzene |

219998-30-8 | 95% | 10g |

$197.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1055044-5g |

1,3,5-Trifluoro-2-methoxybenzene |

219998-30-8 | 95+% | 5g |

$180 | 2025-02-27 |

2,4,6-Trifluoroanisole 関連文献

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

219998-30-8 (2,4,6-Trifluoroanisole) 関連製品

- 321-28-8(2-Fluoroanisole)

- 452-11-9(3-Fluoro-4-methoxyphenol)

- 437-82-1(2,6-Difluoroanisole)

- 82830-49-7(2-Fluoro-1,4-dimethoxybenzene)

- 117902-15-5(4-Fluoro-3-methoxyphenol)

- 389-40-2(2,3,4,5,6-Pentafluoroanisole)

- 2324-98-3(1,2,4,5-tetrafluoro-3-methoxybenzene)

- 452-10-8(2,4-Difluoroanisole)

- 75626-17-4(2,5-Difluoroanisole)

- 167683-93-4(2-Fluoro-4-methoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:219998-30-8)2,4,6-Trifluoroanisole

清らかである:99%

はかる:10g

価格 ($):250.0